6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine
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Overview
Description
6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C10H17N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its unique structure, which includes a tetrahydropyran ring, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the stability of the intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine include other pyrimidine derivatives and tetrahydropyran-containing compounds. For example:
Tetrahydropyran: A simpler compound with a similar ring structure but without the pyrimidine moiety.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine, which share the pyrimidine core but differ in their substituents.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1184919-33-2 |
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Molecular Formula |
C10H17N5O |
Molecular Weight |
223.28 g/mol |
IUPAC Name |
6-methyl-4-N-(oxan-4-yl)pyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C10H17N5O/c1-6-8(11)9(15-10(12)13-6)14-7-2-4-16-5-3-7/h7H,2-5,11H2,1H3,(H3,12,13,14,15) |
InChI Key |
UINMTIZRCVHMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC2CCOCC2)N |
Origin of Product |
United States |
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